5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiazolidine-2,4-dione core: This can be achieved through the reaction of a suitable thioamide with a halogenated acetic acid derivative under basic conditions.
Attachment of the benzyl group: This step involves the alkylation of the thiazolidine-2,4-dione core with a benzyl halide in the presence of a base.
Introduction of the pyridinylmethylamino group: This step requires the nucleophilic substitution of the benzyl group with a pyridinylmethylamine derivative.
Final coupling: The final step involves the coupling of the intermediate with 2-(2-chloroethoxy)benzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinyl positions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or modulating their activity.
Interacting with receptors: Altering signal transduction pathways.
Scavenging free radicals: Reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- 5-{4-[2-[(5-Methoxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione
- 5-{4-[2-[(5-Hydroxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione
Uniqueness
5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-[[4-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-28(23-12-11-21(16-26-23)32-17-19-5-3-2-4-6-19)13-14-31-20-9-7-18(8-10-20)15-22-24(29)27-25(30)33-22/h2-12,16,22H,13-15,17H2,1H3,(H,27,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGXYHHMXZGCQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747133 |
Source
|
Record name | 5-{[4-(2-{[5-(Benzyloxy)pyridin-2-yl](methyl)amino}ethoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326496-05-3 |
Source
|
Record name | 5-[[4-[2-[Methyl[5-(phenylmethoxy)-2-pyridinyl]amino]ethoxy]phenyl]methyl]-2,4-thiazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=326496-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-{[4-(2-{[5-(Benzyloxy)pyridin-2-yl](methyl)amino}ethoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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